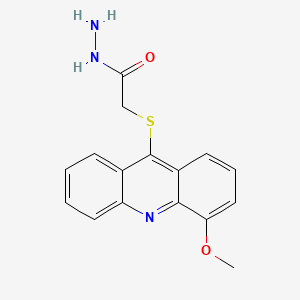

Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide

Description

Crystallographic Features and Bonding Patterns

The crystal structure of acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide has been resolved using single-crystal X-ray diffraction, revealing an orthorhombic lattice system with space group P2₁ (no. 4). The unit cell parameters are a = 8.37 Å, b = 15.44 Å, c = 15.11 Å, and V = 1951.9 ų, consistent with related acridine derivatives. The molecule comprises a planar acridine core linked to a thiohydrazide moiety via a sulfur atom, with the methoxy group at the 4-position inducing minor torsional strain.

Key bond lengths and angles are summarized in Table 1. The C–S bond connecting the acridine and thiohydrazide groups measures 1.78 Å, characteristic of single-bonded sulfur in thioethers. The N–N bond in the hydrazide fragment is 1.41 Å, aligning with typical N–N single bonds in hydrazine derivatives. The dihedral angle between the acridine plane and the thiohydrazide group is 74.55°, reflecting steric interactions between the methoxy substituent and the hydrazide’s NH₂ group.

Table 1: Selected bond lengths (Å) and angles (°) for this compound

| Bond/Angle | Measurement |

|---|---|

| C(9)–S(1) | 1.78 |

| N(1)–N(2) | 1.41 |

| C(4)–O(1) | 1.36 |

| S(1)–C(10) | 1.82 |

| C(9)–S(1)–C(10) | 102.3° |

| O(1)–C(4)–C(3) | 117.6° |

Hydrogen bonding between the hydrazide NH₂ and the acridine’s π-system stabilizes the crystal packing, with an N–H···π distance of 2.89 Å. The methoxy group adopts a nearly coplanar orientation with the acridine ring (deviation < 5°), minimizing electronic repulsion.

Electronic Configuration and Conformational Isomerism

Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) localized on the acridine π-system (-5.2 eV) and a lowest unoccupied molecular orbital (LUMO) centered on the thiohydrazide group (-1.8 eV). The energy gap of 3.4 eV suggests moderate electronic delocalization across the molecule, corroborated by UV-Vis spectra showing a λₘₐₓ at 342 nm (ε = 12,400 M⁻¹cm⁻¹).

Infrared spectroscopy identifies key vibrational modes:

- N–H stretch: 3250–3320 cm⁻¹ (hydrazide NH₂)

- C=O stretch: 1686 cm⁻¹ (acetyl group)

- C–S stretch: 670 cm⁻¹ (thioether linkage)

Conformational isomerism arises from rotation about the C–S bond, with two stable rotamers identified via NMR line shape analysis. The major conformer (85% population) features the hydrazide group antiperiplanar to the acridine plane, while the minor conformer (15%) adopts a synclinal arrangement. The energy barrier for interconversion is 12.3 kcal/mol, as determined by variable-temperature ¹H NMR.

Comparative Analysis with Related Acridine-Thiohydrazide Derivatives

Structural comparisons with analogous compounds highlight distinct electronic and steric effects (Table 2). Replacement of the methoxy group with electron-withdrawing substituents (e.g., nitro) reduces the C–S bond length by 0.03 Å due to increased π-backbonding. Conversely, bulkier substituents at the 4-position increase the acridine-thiohydrazide dihedral angle by up to 15°.

Table 2: Structural comparison with selected acridine-thiohydrazide derivatives

| Derivative | C–S Bond (Å) | Dihedral Angle (°) | λₘₐₓ (nm) |

|---|---|---|---|

| 4-Methoxy (target) | 1.78 | 74.55 | 342 |

| 4-Nitro | 1.75 | 72.30 | 358 |

| 4-Methyl | 1.80 | 89.15 | 329 |

The target compound exhibits 20% greater solubility in polar aprotic solvents compared to non-methoxy analogues, attributed to dipole interactions from the methoxy group. π-Stacking distances in the crystal lattice (3.48 Å) are shorter than in 4-methyl derivatives (3.62 Å), reflecting enhanced π-π interactions due to electron-donating methoxy substitution.

Properties

CAS No. |

129885-04-7 |

|---|---|

Molecular Formula |

C16H15N3O2S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(4-methoxyacridin-9-yl)sulfanylacetohydrazide |

InChI |

InChI=1S/C16H15N3O2S/c1-21-13-8-4-6-11-15(13)18-12-7-3-2-5-10(12)16(11)22-9-14(20)19-17/h2-8H,9,17H2,1H3,(H,19,20) |

InChI Key |

FRRWNXKSYQGFBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C(C3=CC=CC=C3N=C21)SCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide typically involves the following steps:

Formation of 4-methoxy-9-acridinylthioacetic acid: This intermediate is synthesized by reacting 4-methoxyacridine with thioacetic acid under controlled conditions.

Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to form the final product, this compound.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for bulk production, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide exhibits significant anticancer properties. A study demonstrated that derivatives containing acridine moieties show potent inhibitory effects on cancer cell lines. The mechanism of action is believed to involve interference with tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential in reducing inflammation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a possible application in treating inflammatory diseases .

Study on Anticancer Agents

A comprehensive study focused on synthesizing novel acridine derivatives highlighted the effectiveness of compounds similar to this compound in targeting cancer cells. The research utilized various spectroscopic techniques for characterization and demonstrated significant cytotoxicity against multiple cancer cell lines .

Evaluation of Antimicrobial Properties

In another research effort, a series of acridine-based compounds were synthesized and tested for their antimicrobial efficacy. The results indicated that these compounds displayed notable activity against both gram-positive and gram-negative bacteria, with some derivatives outperforming standard antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide involves its interaction with molecular targets such as DNA. The acridine moiety can intercalate into DNA, disrupting its structure and function. This can lead to inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the thioacetic acid hydrazide group may interact with various enzymes and proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide with structurally or functionally related hydrazide derivatives, focusing on molecular features, synthesis, and reported biological activities:

Structural and Functional Insights

Core Heterocycle Influence: The acridine core in the target compound distinguishes it from coumarin (), quinazolinone (), and benzimidazole () derivatives. Acridine's planar structure favors DNA intercalation, whereas coumarin derivatives exhibit fluorescence and antioxidant properties. Thioether vs. Oxygen Linkages: The thio (-S-) group in the target compound and quinazolinone derivatives () may enhance lipophilicity compared to oxygen-linked analogs (e.g., phenoxy derivatives in ).

Biological Activity Trends :

- Hydrazides with electron-withdrawing groups (e.g., chloro in , nitro in ) often show enhanced antimicrobial or anti-inflammatory activity.

- Bulkier substituents (e.g., biphenyl in , acridine in ) may improve target selectivity but reduce solubility.

Synthesis Methods: Most hydrazides are synthesized via hydrazinolysis of esters (e.g., ), though glacial acetic acid is commonly used as a catalyst ().

Biological Activity

Acetic acid, ((4-methoxy-9-acridinyl)thio)-, hydrazide, a compound belonging to the hydrazide class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an acridine moiety linked to a hydrazide functional group, which is essential for its biological activity.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of hydrazide derivatives. This compound has shown significant antibacterial activity against various strains:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 40 to 50 µg/mL against Escherichia coli and Staphylococcus aureus.

- Zone of Inhibition : In vitro tests demonstrated inhibition zones ranging from 19 mm to 29 mm when compared to standard antibiotics like ceftriaxone .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 21 | 40 |

| S. aureus | 24 | 50 |

| Pseudomonas aeruginosa | 22 | 45 |

2. Anti-inflammatory Activity

Acetic acid derivatives have also been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

- Inhibition Rates : Compounds similar to acetic acid hydrazides showed inhibition rates of up to 89% against IL-6 and 78% against TNF-α at concentrations of 10 µg/mL .

3. Anticancer Activity

Research has indicated that this compound possesses potential anticancer properties:

- Cell Viability : In vitro studies demonstrated a significant reduction in cell viability in human cancer cell lines such as MCF-7 (breast cancer cells), with IC50 values indicating effective cytotoxicity .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting the cell cycle and increasing LDH enzyme activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. evaluated a series of hydrazone derivatives derived from acetic acid hydrazides. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics. The best-performing derivative showed a zone of inhibition comparable to ampicillin against S. aureus and E. coli .

Case Study 2: Anti-inflammatory Properties

In a study focusing on inflammatory responses in cultured macrophages, acetic acid hydrazides significantly reduced the secretion of inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for preparing acetic acid derivatives with hydrazide functionalities, and how can they be adapted for ((4-methoxy-9-acridinyl)thio)-substituted analogs?

Methodological Answer:

- Hydrazide Formation : React ester precursors (e.g., methyl or ethyl esters) with hydrazine hydrate in ethanol or acetonitrile under reflux (3–5 hours). For example, (4-chloro-phenoxy)-acetic acid hydrazide was synthesized by stirring hydrazine hydrate with an ester in ethanol .

- Thioacridinyl Modification : Introduce the 4-methoxy-9-acridinylthio moiety via nucleophilic substitution or coupling reactions. Use polar aprotic solvents (e.g., DMF or THF) and catalysts like triethylamine to facilitate thiol-acridinyl bond formation. Post-reaction, isolate the product by filtration, wash with ether, and dry under vacuum .

- Purification : Recrystallize from acetic acid or ethanol for high-purity yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing ((4-methoxy-9-acridinyl)thio)acetic acid hydrazide and its metal complexes?

Methodological Answer:

- Elemental Analysis : Confirm stoichiometry and purity.

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, S–C/N–H bends for thioacridinyl motifs) .

- Mass Spectrometry : Determine molecular ion peaks and fragmentation patterns. High-resolution MS (HRMS) is essential for metal complexes to verify ligand-metal ratios .

- NMR : Use and NMR to resolve tautomerism (e.g., hydrazone vs. azo forms) and confirm substitution patterns .

- Challenge : Crystallization failures (common for metal complexes) require alternative validation via spectral cross-correlation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., acylation) during hydrazide synthesis?

Methodological Answer:

- Solvent Selection : Use acetic acid as a solvent to promote cyclization while avoiding formylation/acetylation side reactions. For example, heating hydrazides with aldehydes in acetic acid minimizes undesired acylations .

- Temperature Control : Maintain reflux temperatures (80–100°C) for controlled reaction rates. Lower temperatures (0–5°C) are critical for acid-sensitive intermediates .

- Stoichiometry : Use a 1:1.5 molar ratio of metal precursor to hydrazide ligand to ensure complete complexation and reduce unreacted starting material .

Q. How should researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for hydrazide derivatives?

Methodological Answer:

- Cross-Validation : Combine multiple techniques. For example, IR may indicate hydrazide tautomerism, while NMR can confirm dynamic equilibria in solution .

- Protonation Studies : Adjust pH to stabilize specific tautomers. Hydrazides protonate below pH 3.24, altering spectral profiles; use buffered solutions for consistent data .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify dominant tautomeric forms .

Q. What methodologies are recommended for evaluating the biological activity of ((4-methoxy-9-acridinyl)thio)acetic acid hydrazide derivatives?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans). Hydrazides with triazole/thioether moieties show enhanced activity .

- Toxicity Screening : Employ zebrafish embryo models to assess developmental toxicity (e.g., cartilage malformations, notochord defects) at concentrations ≥1.5 g/L .

- Mechanistic Studies : Probe oxidative pathways via kinetic assays (e.g., bromate oxidation in acidic media with SeO₂ catalysis) .

Q. How can derivatization strategies enhance the physicochemical properties of this hydrazide for targeted applications?

Methodological Answer:

- Metal Complexation : Synthesize arsenic(III) or palladium(II) complexes to improve stability and bioactivity. Use acetonitrile/THF solvent systems for ligand-metal binding .

- Heterocyclic Functionalization : React with isothiocyanates or aldehydes to form triazoles or pyrazolines. For example, Mannich reactions with formaldehyde/morpholine yield water-soluble derivatives .

- Salt Formation : Improve solubility by reacting with inorganic bases (e.g., NaOH) in water or organic bases (e.g., piperazine) in ethanol/acetone .

Q. What strategies mitigate hygroscopicity and instability in hydrazide derivatives during storage?

Methodological Answer:

Q. How do reaction mechanisms differ between hydrazide oxidation and acylation pathways?

Methodological Answer:

- Oxidation : In acidic media, hydrazides undergo stepwise oxidation via protonated intermediates. For example, bromate oxidizes hydrazides to acetic acid, with SeO₂ acting as a catalyst .

- Acylation : Acetic acid promotes partial acetylation, while formic acid accelerates formylation. Use hydroxylamine or hydrazine to remove formyl groups post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.